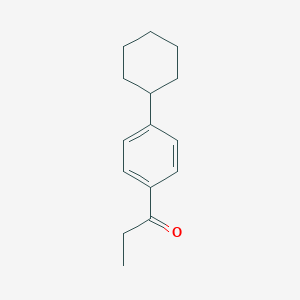

1-(4-Cyclohexylphenyl)propan-1-one

Beschreibung

BenchChem offers high-quality 1-(4-Cyclohexylphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Cyclohexylphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-cyclohexylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXQBKHOYXKTQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361165 | |

| Record name | 1-(4-cyclohexylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59721-67-4 | |

| Record name | 1-(4-Cyclohexylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59721-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexylpropiophenon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-cyclohexylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyclohexylpropiophenon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4'-Cyclohexylacetophenone: Synthesis, Characterization, and Applications

A Note to the Researcher: The initial query for "1-(4-Cyclohexylphenyl)propan-1-one" did not yield a well-documented compound with a registered CAS number in publicly available scientific databases. This suggests that it is a rare or novel chemical entity. However, a closely related and extensively characterized analogue, 1-(4-Cyclohexylphenyl)ethanone , commonly known as 4'-Cyclohexylacetophenone, is a significant compound with established properties and applications. This guide, therefore, focuses on this well-documented analogue to provide a comprehensive and technically sound resource for researchers, scientists, and drug development professionals.

Introduction

4'-Cyclohexylacetophenone is an aromatic ketone that features a cyclohexyl moiety attached to a phenyl ring, which in turn is bonded to an acetyl group. This structural motif makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and liquid crystals. Its synthesis and reactivity are primarily governed by the principles of electrophilic aromatic substitution, and its characterization relies on standard spectroscopic techniques. This guide will provide a detailed overview of its chemical identity, synthesis, properties, and potential applications, with a focus on the underlying scientific principles and practical experimental considerations.

Chemical Identity and Properties

The definitive identification of a chemical compound is crucial for regulatory compliance, safety, and reproducibility of scientific research.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-Cyclohexylphenyl)ethanone | [1] |

| CAS Number | 18594-05-3 | [1] |

| Molecular Formula | C₁₄H₁₈O | [1] |

| Molecular Weight | 202.29 g/mol | [1] |

A comprehensive understanding of the physicochemical properties of 4'-Cyclohexylacetophenone is essential for its handling, purification, and application in synthetic protocols.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 68-70 °C | |

| Boiling Point | 179-181 °C at 14 mmHg | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. | General chemical knowledge |

Synthesis of 4'-Cyclohexylacetophenone via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of 4'-Cyclohexylacetophenone is the Friedel-Crafts acylation of cyclohexylbenzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring of cyclohexylbenzene.[2][3]

Reaction Principle

The reaction proceeds via the formation of a highly electrophilic acylium ion from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylium ion is then attacked by the electron-rich aromatic ring of cyclohexylbenzene. The cyclohexyl group is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.

Experimental Protocol

Materials:

-

Cyclohexylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add cyclohexylbenzene (1.0 equivalent) to the flask.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4'-Cyclohexylacetophenone.

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow for 4'-Cyclohexylacetophenone.

Analytical Characterization

The identity and purity of the synthesized 4'-Cyclohexylacetophenone should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons will appear as two doublets in the range of 7.2-7.9 ppm. The cyclohexyl protons will be a series of multiplets between 1.2-2.6 ppm. The methyl protons of the acetyl group will be a singlet around 2.5 ppm. |

| ¹³C NMR | The carbonyl carbon will be observed around 198 ppm. Aromatic carbons will be in the 128-145 ppm region. The aliphatic carbons of the cyclohexyl and methyl groups will appear in the upfield region. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ketone will be present around 1680 cm⁻¹. C-H stretching of the aromatic and aliphatic groups will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. |

| Mass Spectrometry | The molecular ion peak (M⁺) will be observed at m/z = 202.29. |

Analytical Workflow Diagram

Caption: Analytical workflow for the characterization of 4'-Cyclohexylacetophenone.

Applications in Research and Drug Development

4'-Cyclohexylacetophenone serves as a versatile building block in the synthesis of more complex molecules with potential biological activity. Aromatic ketones are known pharmacophores in medicinal chemistry.[4] The presence of the cyclohexyl group can enhance lipophilicity, which may improve pharmacokinetic properties such as membrane permeability and metabolic stability.

Potential areas of application include:

-

Synthesis of Novel Heterocycles: The ketone functionality can be readily transformed into various heterocyclic systems, which are prevalent in many drug scaffolds.

-

Development of Kinase Inhibitors: The phenyl ketone moiety can serve as a hinge-binding element in certain kinase inhibitors.

-

Liquid Crystal Research: The rigid core of the molecule makes it a candidate for incorporation into liquid crystal structures.

Safety and Handling

4'-Cyclohexylacetophenone should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is classified as a skin and eye irritant and may cause respiratory irritation.[1] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4'-Cyclohexylacetophenone is a valuable and well-characterized chemical intermediate. Its synthesis via Friedel-Crafts acylation is a robust and scalable process. The detailed analytical data provides a clear fingerprint for its identification and quality control. For researchers and drug development professionals, this compound offers a versatile scaffold for the exploration of new chemical entities with potential therapeutic applications.

References

-

PubChem. 1-[4-(4-Cyclohexylphenyl)phenyl]propan-1-one. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Cyclohexylphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

LibreTexts. 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Clark, J. Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

-

Mojtahedi, M. M., et al. Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 2018, 8(54), 30954-31033. [Link]

-

CAS Common Chemistry. α-Pyrrolidinopentiophenone. [Link]

-

Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]

-

University of Calgary. Ch17: Friedel-Crafts acylation. [Link]

-

LibreTexts. Friedel-Crafts Reactions. [Link]

-

NIST. 1-Propanone, 1-cyclohexyl-. NIST Chemistry WebBook. [Link]

- Google Patents. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.

-

PubChem. 1-(4-Isopropoxyphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Cyclohexyl-1-phenyl-3-(1-piperidinyl)-1-propanol; hydron; chloride. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 14530-33-7,1-Phenyl-2-(1-pyrrolidinyl). [Link]

Sources

- 1. 1-(4-Cyclohexylphenyl)ethan-1-one | C14H18O | CID 87715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1-(4-Cyclohexylphenyl)propan-1-one via Friedel-Crafts Acylation

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-cyclohexylphenyl)propan-1-one, a valuable ketone intermediate in the development of various fine chemicals and pharmaceutical agents. The core of this synthesis is the Friedel-Crafts acylation of cyclohexylbenzene with propionyl chloride. This document will delve into the mechanistic underpinnings of this electrophilic aromatic substitution, provide a detailed and field-tested experimental protocol, and discuss critical parameters that influence reaction outcomes, including regioselectivity and yield. It is intended for an audience of researchers, chemists, and professionals in drug development who require a robust and reproducible method for the preparation of this and structurally related aryl ketones.

Introduction: The Significance of Aryl Ketones and the Friedel-Crafts Acylation

Aryl ketones are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of a wide array of high-value products, including pharmaceuticals, agrochemicals, and fragrances.[1] The specific target of this guide, 1-(4-cyclohexylphenyl)propan-1-one, is a key building block whose value lies in the combination of a reactive ketone functionality and a bulky, lipophilic cyclohexylphenyl moiety.

The Friedel-Crafts acylation, a reaction first reported by Charles Friedel and James Crafts in 1877, remains one of the most effective methods for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1][2] This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid, most commonly aluminum chloride (AlCl₃), as a catalyst.[3][4] The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring.[5][6]

One of the significant advantages of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the resulting ketone product.[7] This deactivation prevents the common issue of poly-substitution that often plagues alkylation reactions, leading to cleaner product profiles and higher yields of the desired mono-acylated product.[8][9] Furthermore, the acylium ion intermediate is resonance-stabilized and not prone to the carbocation rearrangements that can lead to isomeric mixtures in alkylation reactions.[10][11]

Mechanistic Deep Dive: The Journey from Reactants to Product

The synthesis of 1-(4-cyclohexylphenyl)propan-1-one via Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution. The mechanism can be dissected into three primary stages:

Stage 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the interaction between the Lewis acid catalyst, aluminum chloride (AlCl₃), and the acylating agent, propionyl chloride.[10][12] The aluminum atom in AlCl₃ is electron-deficient and readily accepts a lone pair of electrons from the chlorine atom of the propionyl chloride.[13] This coordination weakens the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion and the tetrachloroaluminate anion (AlCl₄⁻).[5]

Stage 2: Electrophilic Attack on the Aromatic Ring The cyclohexyl group on the benzene ring is an electron-donating group (EDG), which activates the ring towards electrophilic attack.[8] It directs the incoming electrophile to the ortho and para positions. However, due to the significant steric bulk of the cyclohexyl group, the para position is strongly favored, leading to high regioselectivity.[8] The π electrons of the cyclohexylbenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[14]

Stage 3: Re-aromatization and Catalyst Regeneration In the final step, a weak base, typically the AlCl₄⁻ ion, abstracts a proton from the carbon atom bearing the newly added acyl group.[13] This restores the aromaticity of the ring, yielding the 1-(4-cyclohexylphenyl)propan-1-one product complexed with AlCl₃. The aluminum chloride catalyst is regenerated, and hydrogen chloride (HCl) is formed as a byproduct.[12][13] It is crucial to note that the product ketone, being a moderate Lewis base, forms a stable complex with the AlCl₃ catalyst.[3] Therefore, a stoichiometric amount of the catalyst is required, and the reaction is quenched with water in a subsequent workup step to liberate the final ketone product.[3][15]

Caption: Reaction mechanism for the synthesis of 1-(4-cyclohexylphenyl)propan-1-one.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the safe and efficient synthesis of 1-(4-cyclohexylphenyl)propan-1-one on a laboratory scale.

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (g/mL) | Notes |

| Cyclohexylbenzene | 160.26 | 0.10 | 16.03 g (17.4 mL) | Substrate |

| Propionyl Chloride | 92.52 | 0.11 | 10.18 g (9.25 mL) | Acylating Agent |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 0.12 | 16.00 g | Catalyst (handle with care) |

| Dichloromethane (DCM) | - | - | 150 mL | Anhydrous solvent |

| 6M Hydrochloric Acid (HCl) | - | - | 100 mL | For workup |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 50 mL | For washing |

| Brine (Saturated NaCl) | - | - | 50 mL | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | Drying agent |

3.2. Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Reaction Procedure

Caption: Step-by-step workflow for the synthesis of 1-(4-cyclohexylphenyl)propan-1-one.

-

Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst. The system should be under an inert atmosphere (e.g., nitrogen or argon).[14]

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (16.00 g, 0.12 mol) followed by 100 mL of anhydrous dichloromethane (DCM). Cool the resulting suspension to 0°C in an ice-water bath with stirring.[16]

-

Addition of Acylating Agent: In the addition funnel, prepare a solution of propionyl chloride (10.18 g, 0.11 mol) in 25 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 5°C. The reaction is exothermic.[15]

-

Addition of Substrate: Following the complete addition of propionyl chloride, add a solution of cyclohexylbenzene (16.03 g, 0.10 mol) in 25 mL of anhydrous DCM dropwise over 30-45 minutes, again keeping the temperature below 5°C.[16]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.[14][15] This step is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood. The purpose of the acid is to decompose the aluminum chloride complex of the product ketone.[15]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.[16]

-

Washing: Combine all organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.[16]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[16]

-

Purification: The crude 1-(4-cyclohexylphenyl)propan-1-one can be purified by vacuum distillation or column chromatography on silica gel to obtain a high-purity product.

Discussion of Critical Parameters and Troubleshooting

-

Anhydrous Conditions: The success of a Friedel-Crafts acylation is critically dependent on maintaining anhydrous conditions. Aluminum chloride reacts vigorously with water, which would consume the catalyst and reduce the yield.[14]

-

Stoichiometry of the Catalyst: As the ketone product forms a complex with AlCl₃, a slight excess of the catalyst (typically 1.1-1.2 equivalents relative to the acylating agent) is necessary to drive the reaction to completion.[3]

-

Temperature Control: The initial stages of the reaction are highly exothermic.[15] Maintaining a low temperature during the addition of reagents is crucial to prevent side reactions and control the reaction rate.

-

Regioselectivity: The cyclohexyl group is an ortho, para-director. The strong preference for the para-product in this synthesis is primarily due to the steric hindrance at the ortho positions imposed by the bulky cyclohexyl substituent.[8] Lowering the reaction temperature can sometimes further enhance the selectivity for the thermodynamically more stable para isomer.[8]

-

Troubleshooting Poor Yields: Low yields can often be attributed to wet reagents or glassware, insufficient catalyst, or incomplete reaction. If TLC analysis indicates the presence of starting material after the allotted reaction time, extending the stirring period at room temperature may be beneficial.

Conclusion

The Friedel-Crafts acylation provides a direct and efficient pathway for the synthesis of 1-(4-cyclohexylphenyl)propan-1-one. By understanding the underlying mechanism and carefully controlling key experimental parameters such as moisture exclusion, temperature, and stoichiometry, researchers can achieve high yields and excellent regioselectivity. This robust methodology underscores the enduring power of classic organic reactions in modern chemical and pharmaceutical development.

References

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

-

Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. Retrieved from [Link]

-

Jee, S. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

- Bandini, M., & Nitti, M. (2009). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 109(3), 1279-1300.

- Kjonaas, R. A., & Williams, P. E. (2004). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure.

-

JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

-

Clark, J. (2015). Explaining the Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Lab. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Scribd. (n.d.). Friedel-Crafts Acylation Report - Exp.4. Retrieved from [Link]

- El-Mekabaty, A., & El-Khrisy, E. A. M. (2017). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Taibah University for Science, 11(6), 1121-1126.

-

Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Schmalz, T., & Stark, A. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 14, 2577-2583.

-

PrepChem.com. (n.d.). Synthesis of 1-(4-isobutylphenyl)propan-1-one. Retrieved from [Link]

- Olah, G. A., & Kobayashi, S. (1971). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society, 93(26), 6964-6967.

-

Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

- Reuben, J., & S., S. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 7(68), 43048-43093.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87715, 1-(4-Cyclohexylphenyl)ethan-1-one. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(4-isobutylphenyl)propan-1-one. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch17: Friedel-Crafts acylation. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 5. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 11. Friedel–Crafts Acylation [sigmaaldrich.com]

- 12. byjus.com [byjus.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. websites.umich.edu [websites.umich.edu]

- 15. youtube.com [youtube.com]

- 16. prepchem.com [prepchem.com]

Molecular structure and formula of 1-(4-Cyclohexylphenyl)propan-1-one

An In-Depth Technical Guide to 1-(4-Cyclohexylphenyl)propan-1-one: Structure, Synthesis, and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Cyclohexylphenyl)propan-1-one is a ketone derivative featuring a central phenyl ring substituted with a cyclohexyl group and a propanone chain. This molecule serves as a valuable intermediate and building block in organic synthesis, particularly in the development of pharmaceutical compounds and liquid crystals. Its structure, combining both rigid (phenyl) and flexible (cyclohexyl) aliphatic moieties, imparts unique physicochemical properties that are of significant interest in medicinal chemistry for exploring structure-activity relationships (SAR). This guide provides a comprehensive overview of its molecular structure, a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, and a thorough guide to its structural characterization using modern spectroscopic techniques.

Chemical Identity and Physicochemical Properties

1-(4-Cyclohexylphenyl)propan-1-one is registered under CAS Number 6173-42-8. Its fundamental properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O | |

| Molecular Weight | 216.32 g/mol | |

| IUPAC Name | 1-(4-cyclohexylphenyl)propan-1-one | |

| Appearance | White to off-white crystalline solid (typical) | |

| Boiling Point | 324.7 °C at 760 mmHg (Predicted) | |

| Melting Point | 58-60 °C | |

| Density | 1.0±0.1 g/cm³ (Predicted) | |

| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Molecular Structure Analysis

The molecular architecture of 1-(4-Cyclohexylphenyl)propan-1-one consists of three key functional components:

-

Cyclohexyl Group: A saturated, non-polar six-membered aliphatic ring. In its lowest energy state, it adopts a chair conformation, which minimizes steric strain. This bulky, flexible group significantly influences the molecule's solubility and crystal packing.

-

Phenyl Ring: A planar, aromatic core. The cyclohexyl group is attached at the para-position (C4) relative to the propanone substituent, minimizing steric hindrance and influencing the electronic properties of the ring.

-

Propanone Group: An acyl group (-C(O)CH₂CH₃) that is the primary site of reactivity. The carbonyl (C=O) is conjugated with the phenyl ring, which stabilizes the molecule and influences its spectroscopic properties. The ethyl chain provides a short, flexible lipophilic tail.

Caption: 2D representation of 1-(4-Cyclohexylphenyl)propan-1-one.

Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing 1-(4-Cyclohexylphenyl)propan-1-one is the Friedel-Crafts acylation of cyclohexylbenzene with propanoyl chloride.

Underlying Mechanism and Rationale

This reaction is a classic electrophilic aromatic substitution.

-

Catalyst Activation: Anhydrous aluminum chloride (AlCl₃), a potent Lewis acid, is used as the catalyst. It coordinates with the chlorine atom of propanoyl chloride, forming a highly electrophilic acylium ion (CH₃CH₂CO⁺). This step is critical; without the Lewis acid, the propanoyl chloride is not electrophilic enough to react with the aromatic ring.

-

Electrophilic Attack: The electron-rich π-system of the cyclohexylbenzene ring acts as a nucleophile, attacking the acylium ion. The cyclohexyl group is an ortho-, para-director. Due to the significant steric bulk of the cyclohexyl group, the attack occurs predominantly at the less hindered para-position, leading to high regioselectivity for the desired product.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton (H⁺) to regenerate the stable aromatic ring. The [AlCl₄]⁻ complex formed in the first step facilitates this deprotonation, regenerating the AlCl₃ catalyst and forming HCl as a byproduct.

Caption: General experimental workflow for the synthesis of 1-(4-Cyclohexylphenyl)propan-1-one.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All work should be conducted in a well-ventilated fume hood.

Materials:

-

Cyclohexylbenzene (1.0 eq)

-

Propanoyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M HCl), ice-cold

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous AlCl₃ (1.2 eq). Suspend the AlCl₃ in anhydrous DCM under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath. Causality: This initial cooling is crucial to control the highly exothermic reaction between AlCl₃ and the acyl chloride, preventing side reactions.

-

Reagent Addition: Add cyclohexylbenzene (1.0 eq) to the flask. In the dropping funnel, prepare a solution of propanoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture over a beaker of crushed ice containing concentrated HCl. Trustworthiness: This step is self-validating. The vigorous reaction and dissolution of AlCl₃ solids confirm the successful quenching of the Lewis acid. This hydrolyzes the aluminum complexes and neutralizes any remaining catalyst.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. Rationale: The acid wash removes any remaining aluminum salts, the bicarbonate wash neutralizes HCl, and the brine wash removes residual water.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized 1-(4-Cyclohexylphenyl)propan-1-one are confirmed by a combination of spectroscopic methods. The data from each technique should be consistent and collectively validate the target structure.

| Technique | Expected Data and Interpretation |

| ¹H NMR | ~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group, deshielded by the electron-withdrawing effect. ~7.3 ppm (d, 2H): Aromatic protons meta to the carbonyl group. ~3.0 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group, adjacent to the carbonyl. ~2.6 ppm (tt, 1H): Methine proton (-CH-) of the cyclohexyl group attached to the phenyl ring. ~1.7-1.9 ppm (m, 5H): Cyclohexyl protons. ~1.2-1.5 ppm (m, 5H): Remaining cyclohexyl protons. ~1.2 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group. |

| ¹³C NMR | ~200 ppm: Carbonyl carbon (C=O). ~155 ppm: Aromatic carbon attached to the cyclohexyl group. ~140 ppm: Aromatic carbon attached to the carbonyl group. ~128-129 ppm: Aromatic carbons (CH). ~45 ppm: Cyclohexyl methine carbon (CH). ~35 ppm: Methylene carbon of the propanone group (-CH₂-). ~34 ppm: Cyclohexyl methylene carbons (-CH₂-). ~26-27 ppm: Cyclohexyl methylene carbons (-CH₂-). ~8 ppm: Methyl carbon of the propanone group (-CH₃). |

| IR Spectroscopy | ~1680 cm⁻¹: Strong, sharp absorption band characteristic of an aryl ketone C=O stretch (conjugated). ~2850-2950 cm⁻¹: C-H stretching vibrations of the cyclohexyl and ethyl groups. ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~1600 cm⁻¹: C=C stretching of the aromatic ring. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 216.15 (corresponding to C₁₅H₂₀O). Key Fragmentation Pattern: A prominent peak at m/z = 187, corresponding to the loss of the ethyl group ([M-CH₂CH₃]⁺), resulting in the stable 4-cyclohexylbenzoyl cation. |

Applications in Research and Development

1-(4-Cyclohexylphenyl)propan-1-one is not typically an end-product but rather a key intermediate. Its utility stems from the reactive ketone handle, which allows for a wide range of subsequent chemical transformations:

-

Pharmaceutical Synthesis: The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in aldol condensations to build more complex molecular scaffolds for drug discovery. The 4-cyclohexylphenyl moiety is a common feature in various biologically active molecules, where it acts as a bulky, lipophilic group that can enhance binding to protein targets.

-

Liquid Crystal Research: The rigid-flexible nature of the molecule (aromatic ring + cyclohexyl group) is a common design principle in the synthesis of liquid crystal materials used in display technologies.

References

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 120534, 1-(4-Cyclohexylphenyl)propan-1-one; [cited 2024 May 21]. Available from: [Link]

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in Aryl Alkyl Ketones

Abstract

Aryl alkyl ketones are a cornerstone of modern organic synthesis and medicinal chemistry, serving as versatile intermediates for a vast array of molecular architectures.[1][2] The reactivity of their constituent carbonyl group is a nuanced interplay of electronic and steric factors, dictating the outcome of numerous critical transformations. This guide provides a comprehensive exploration of the principles governing the carbonyl reactivity in these ketones. We will dissect the electronic influence of the aryl moiety and its substituents, evaluate the steric impact of both the aryl and alkyl groups, and examine the mechanisms of key reactions. This analysis is grounded in field-proven insights and supported by detailed experimental protocols, offering researchers, scientists, and drug development professionals a robust framework for predicting and manipulating chemical behavior to achieve desired synthetic outcomes.

Fundamental Principles of Carbonyl Reactivity

The carbonyl group (C=O) is defined by a polarized double bond, with the highly electronegative oxygen atom drawing electron density from the carbon atom.[3][4] This creates a permanent dipole, rendering the carbonyl carbon electrophilic (electron-poor) and the oxygen nucleophilic (electron-rich).[5] Consequently, the carbonyl carbon is a prime target for attack by nucleophiles.[3][6]

The general mechanism of nucleophilic addition, the characteristic reaction of ketones, involves the attack of a nucleophile on the electrophilic carbonyl carbon.[7][8] This breaks the π-bond, pushing electrons onto the oxygen and forming a tetrahedral alkoxide intermediate.[3][7] In the subsequent step, this intermediate is typically protonated by an acid source to yield an alcohol product.[7][9] This process changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral).[3][7]

Caption: General mechanism of nucleophilic addition to a carbonyl group.

Factors Influencing Reactivity in Aryl Alkyl Ketones

In aryl alkyl ketones, the generic 'R' groups are specifically an aryl group and an alkyl group. The nature of these two groups profoundly modulates the electrophilicity of the carbonyl carbon.

Electronic Effects of the Aryl Group

The aryl group, directly attached to the carbonyl, exerts a powerful electronic influence through resonance. The π-system of the aromatic ring can delocalize electrons with the carbonyl π-bond.[10] This resonance effect pushes electron density towards the carbonyl group, which slightly reduces the partial positive charge on the carbonyl carbon, thereby deactivating it towards nucleophilic attack compared to its aliphatic counterparts.[10]

The reactivity can be further tuned by introducing substituents on the aryl ring:

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) pull electron density away from the aromatic ring. This inductive and/or resonance withdrawal enhances the partial positive charge on the carbonyl carbon, making the ketone more reactive towards nucleophiles.[11][12]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups (-CH₃) donate electron density to the ring. This donation is relayed to the carbonyl carbon, reducing its electrophilicity and making the ketone less reactive towards nucleophiles.[11]

Caption: Influence of aryl substituents on carbonyl reactivity.

This principle is quantitatively demonstrated in enzymatic reduction studies of para-substituted acetophenones, where the presence of an electron-withdrawing group significantly increases the reaction rate.[11]

Steric Effects

Steric hindrance plays a crucial role in carbonyl reactivity. The approach of a nucleophile to the trigonal planar carbonyl carbon is sensitive to the size of the attached groups.[13][14]

-

Alkyl Group: The bulkier the alkyl group (e.g., tert-butyl vs. methyl), the more it shields the carbonyl carbon from nucleophilic attack, thus decreasing the reaction rate.[15]

-

Aryl Group: While the aryl group itself is bulky, the effect is magnified by substituents at the ortho positions. Ortho-substituents can severely impede the nucleophile's trajectory, dramatically slowing down the reaction, regardless of their electronic properties.

Ketones are inherently less reactive than aldehydes for both electronic and steric reasons. Ketones possess two electron-donating alkyl/aryl groups and are more sterically crowded compared to aldehydes, which have only one such group and a small hydrogen atom.[7][14]

Key Reactions of Aryl Alkyl Ketones

The principles of electronic and steric effects are best illustrated through specific reactions. We will focus on two fundamental transformations: reduction to alcohols and complete deoxygenation to alkanes.

Reduction to Secondary Alcohols

The reduction of the carbonyl group to a hydroxyl group is a common and vital transformation. A standard and reliable method for this is the use of sodium borohydride (NaBH₄).

Mechanism Insight: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the carbonyl carbon.[16] NaBH₄ is a mild reducing agent, making it selective for aldehydes and ketones. The choice of a protic solvent like methanol or ethanol is crucial, as it serves to protonate the resulting alkoxide intermediate.[17]

Experimental Protocol: Sodium Borohydride Reduction of Acetophenone

This protocol describes the reduction of acetophenone to 1-phenylethanol, a representative aryl alkyl ketone reduction.

-

Materials:

-

Acetophenone (4.0 g)

-

Sodium borohydride (0.5 g)

-

95% Ethanol (10 mL)

-

3M Hydrochloric acid (~4 mL)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 0.5 g of sodium borohydride in 10 mL of 95% ethanol in a flask with stirring. Prepare an ice bath.[17]

-

Add 4.0 g of acetophenone dropwise to the borohydride solution while maintaining the temperature with the ice bath, as the reaction is exothermic.[17]

-

After the addition is complete, allow the mixture to stir at room temperature for 15 minutes.[17]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the acetophenone spot indicates reaction completion.[18][19]

-

Carefully add approximately 4 mL of 3M HCl to quench the excess NaBH₄ and hydrolyze the borate ester intermediate.[17]

-

Heat the mixture to boil to remove most of the ethanol. Upon cooling, the product, 1-phenylethanol, should separate as an oil.[17]

-

Transfer the mixture to a separatory funnel, add diethyl ether (e.g., 2 x 15 mL portions) to extract the product from the aqueous layer.[17]

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[17]

-

Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude 1-phenylethanol.[17]

-

Self-Validation: The protocol's integrity is maintained by monitoring via TLC to ensure complete consumption of the starting material.[18] The final product can be characterized by IR spectroscopy (disappearance of C=O stretch, appearance of O-H stretch) and NMR spectroscopy to confirm its structure.

Caption: Experimental workflow for NaBH4 reduction of acetophenone.

Complete Deoxygenation to Alkanes

For some synthetic strategies, it is necessary to completely remove the carbonyl oxygen, converting the ketone into a methylene (-CH₂-) group. This is particularly useful in Friedel-Crafts acylation-reduction sequences to synthesize alkylbenzenes.[20][21] Two classical methods are the Clemmensen and Wolff-Kishner reductions. The choice between them is dictated by the substrate's stability to acidic or basic conditions.

Clemmensen Reduction: This reaction reduces a ketone to an alkane using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[20][22] It is particularly effective for aryl-alkyl ketones but is unsuitable for substrates that are sensitive to strong acid.[22][23]

-

Mechanism: The exact mechanism is not fully understood due to the heterogeneous nature of the reaction on the zinc surface, but it is believed to involve organozinc intermediates and does not proceed via an alcohol intermediate.[20][22]

-

Application: It is frequently used to convert acylbenzenes from Friedel-Crafts reactions into the corresponding alkylbenzenes.[21][24] For example, acetophenone is reduced to ethylbenzene.[24]

Wolff-Kishner Reduction: This reaction also achieves the deoxygenation of ketones to alkanes but under strongly basic conditions.[25][26] The ketone is first converted to a hydrazone, which is then heated with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol.[27][28]

-

Mechanism: The reaction proceeds through the formation of a hydrazone, followed by deprotonation by the base.[25][29] A subsequent proton transfer and elimination of nitrogen gas (N₂) generates a carbanion, which is then protonated by the solvent to yield the alkane.[28][29]

-

Application: It is the method of choice for substrates that are sensitive to acid but stable in strong base.[26] It is complementary to the Clemmensen reduction.[23]

| Reaction | Reagents | Conditions | Substrate Suitability |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Strongly Acidic, Heat | Best for acid-stable ketones, especially aryl-alkyl ketones.[20][23] |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, Heat | Strongly Basic, Heat | Best for base-stable ketones; avoids acid-labile groups.[26][27] |

| Table 1: Comparison of Deoxygenation Methods for Aryl Alkyl Ketones. |

Applications in Drug Development

The aryl alkyl ketone motif is a prevalent structural feature in many pharmaceuticals and serves as a critical intermediate in their synthesis.[1][30] The ability to precisely control the reactivity of the carbonyl group is paramount in medicinal chemistry. For instance, reducing a ketone to a secondary alcohol can introduce a chiral center and a hydrogen-bond donor, profoundly altering the molecule's interaction with biological targets like enzymes or receptors.[1] The modulation of electronic properties by adding or changing substituents on the aryl ring is a key strategy in lead optimization to enhance potency, selectivity, and pharmacokinetic profiles.[1][11]

Conclusion

The reactivity of the carbonyl group in aryl alkyl ketones is governed by a predictable yet powerful set of electronic and steric principles. The electrophilicity of the carbonyl carbon is attenuated by the resonance of the aryl ring but can be significantly enhanced by electron-withdrawing substituents. Conversely, electron-donating groups and steric bulk, from either the alkyl chain or ortho-substituents, decrease reactivity. Understanding this delicate balance allows chemists to select appropriate reaction conditions and reagents to achieve specific transformations, from nucleophilic additions and reductions to complete deoxygenations. This control is fundamental to the rational design and synthesis of complex molecules, particularly in the field of drug discovery, where the aryl ketone scaffold remains an invaluable synthetic platform.

References

-

Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]

-

Sodium Borohydride Reduction of Acetophenone. (2013). Lu Le Laboratory. [Link]

-

Clemmensen Reduction: Definition, Mechanism and Application. Testbook. [Link]

-

Clemmensen Reduction: Mechanism and Applications. (2022). PSIBERG. [Link]

-

Introduction to Nucleophilic Addition of Ketones and Aldehydes. (2021). Chad's Prep. [Link]

-

Acetophenone Reduction by Sodium Borohydride. Scribd. [Link]

-

Clemmensen reduction. Wikipedia. [Link]

-

Mechanism of nucleophilic addition reactions | Aldehydes and Ketones. (2023). Khan Academy. [Link]

-

Clemmensen Reduction reaction. BYJU'S. [Link]

-

Nucleophilic Addition to the Carbonyl Group: General Mechanism. (2023). JoVE. [Link]

-

CLEMMENSEN REDUCTION. University of Babylon. [Link]

-

Why do Carbonyl Compounds Undergo Nucleophilic Addition? (2020). BYJU'S. [Link]

-

Wolff-Kishner Reduction: Mechanism & Examples. NROChemistry. [Link]

-

Wolff–Kishner reduction. Wikipedia. [Link]

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Macalester College. [Link]

-

Uwai, K., et al. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Bioorganic & Medicinal Chemistry. [Link]

-

Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Royal Society of Chemistry. [Link]

-

Wolff Kishner Reduction. Pharmaguideline. [Link]

-

Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9. Scielo. [Link]

-

Substituent effects in the Baeyer-Villiger reaction of acetophenones: a theoretical study. (2008). Thompson Rivers University. [Link]

-

Acetophenone Reduction by Sodium Borohydride. Scribd. [Link]

-

Synthesis of pharmaceuticals via alkyl-aryl ketones. ResearchGate. [Link]

-

Wolff Kishner reduction mechanism. BYJU'S. [Link]

-

Enzymatic reduction of acetophenone derivatives of different p-substituted functional group by ADT-LB and ADH-T enzymes. ResearchGate. [Link]

-

How do alkyl groups decrease the reactivity of the carbonyl group towards nucleophile in ketones? (2018). Quora. [Link]

-

Reactivity of carbonyl compounds. (2024). BYJU'S. [Link]

-

Guthrie, J. P., et al. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry. [Link]

-

The reduction of acetophenone and the hydrolysis of... ResearchGate. [Link]

-

Carbonyl Reactivity. Michigan State University. [Link]

-

Reactivity of the Carbonyl Group- Mechanisms of Addition. (2021). Chemistry LibreTexts. [Link]

-

Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. ResearchGate. [Link]

-

Nucleophilic Addition, Electromeric Effect, Aldol Condensation, Crossed Aldol Condensation. Pharmaguideline. [Link]

-

Aldehydes and Ketones. Michigan State University. [Link]

-

Ligand-Promoted Alkynylation of Aryl Ketones: A Practical Tool for Structural Diversity in Drugs and Natural Products. ResearchGate. [Link]

-

Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. [Link]

-

Why is aryl-aldehyde more reactive towards a nucleophilic addition than aliphatic ketones? (2018). Quora. [Link]

-

Carbonyl Reactivity Part I. Nucleophilic Acyl Substitution. Georgia Institute of Technology. [Link]

-

Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. (2022). Journal of Pharmaceutical Chemistry. [Link]

-

Nucleophilic Addition Reactions of Aldehydes and Ketones. Fiveable. [Link]

-

Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022). Cell Press. [Link]

-

Reactivity of the Carbonyl Group: Mechanisms of Addition. (2015). Chemistry LibreTexts. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Nucleophilic Addition, Electromeric Effect, Aldol Condensation, Crossed Aldol Condensation | Pharmaguideline [pharmaguideline.com]

- 5. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. fiveable.me [fiveable.me]

- 15. quora.com [quora.com]

- 16. scribd.com [scribd.com]

- 17. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 18. rsc.org [rsc.org]

- 19. scribd.com [scribd.com]

- 20. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 21. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 22. byjus.com [byjus.com]

- 23. psiberg.com [psiberg.com]

- 24. testbook.com [testbook.com]

- 25. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 26. alfa-chemistry.com [alfa-chemistry.com]

- 27. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 28. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 29. byjus.com [byjus.com]

- 30. pubs.vensel.org [pubs.vensel.org]

An In-depth Technical Guide to the Biological Activities of Cyclohexylphenyl Derivatives

Introduction

The cyclohexylphenyl scaffold, characterized by a cyclohexane ring linked to a phenyl group, represents a privileged structure in medicinal chemistry. This unique combination of a flexible, aliphatic cycloalkane and a rigid, aromatic ring imparts favorable physicochemical properties, such as modulated lipophilicity and metabolic stability, making it an attractive backbone for the design of novel therapeutic agents. The conformational flexibility of the cyclohexane ring allows for optimal binding to diverse biological targets, while the phenyl ring provides a key anchor for various substitutions, enabling the fine-tuning of pharmacological activity. This guide provides a comprehensive overview of the diverse biological activities exhibited by cyclohexylphenyl derivatives, delving into their synthesis, mechanisms of action, and the experimental methodologies used for their evaluation.

I. Antimicrobial Activity

Cyclohexylphenyl derivatives have emerged as a promising class of antimicrobial agents, demonstrating efficacy against a broad spectrum of bacteria and fungi. The lipophilic nature of the cyclohexyl group can facilitate the penetration of microbial cell membranes, while the phenyl ring can be functionalized to interact with specific microbial targets.

A. Antibacterial Activity

Several studies have highlighted the antibacterial potential of cyclohexylphenyl derivatives. For instance, a series of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives were synthesized and evaluated for their activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.[1][2] The introduction of a cyclohexyl group, in some cases, led to enhanced antibacterial potency compared to their phenyl counterparts, suggesting that the non-planar, saturated ring can contribute favorably to target binding.[1][2]

B. Antifungal Activity

The antifungal activity of cyclohexylphenyl derivatives is particularly noteworthy. The aforementioned triazole derivatives also exhibited potent activity against fungal pathogens like Candida albicans and Candida glabrata.[1][2][3] Some compounds within this series displayed very strong antifungal effects, underscoring the potential of this scaffold in developing new antifungal therapies, which is of critical importance given the rise of drug-resistant fungal infections.[1][2][3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of cyclohexylphenyl derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Microbial Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: The cyclohexylphenyl derivatives are serially diluted in a 96-well microtiter plate using the same broth medium. A range of concentrations is prepared to determine the MIC value accurately.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization: Antimicrobial Evaluation Workflow

Caption: Workflow for the evaluation of antimicrobial activity of cyclohexylphenyl derivatives.

II. Anticancer Activity

The cyclohexylphenyl scaffold has proven to be a versatile template for the development of novel anticancer agents. These derivatives have demonstrated cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

A. Inhibition of Heat Shock Protein 90 (Hsp90)

Phenyl cyclohexyl carboxamides have been identified as a novel class of Hsp90 C-terminal inhibitors.[4] Hsp90 is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins involved in cancer cell proliferation and survival. Inhibition of the Hsp90 C-terminus represents a promising therapeutic strategy.[4] Structure-activity relationship (SAR) studies have shown that the central cyclohexylphenyl core is important for projecting the necessary side chains for effective Hsp90 inhibition, leading to mid-nanomolar anti-proliferative activity against breast cancer cell lines such as SKBr3 and MCF-7.[4]

B. Sigma-2 Receptor Agonism

Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been investigated as sigma-2 receptor agonists for their anticancer properties.[5][6] These compounds have shown cytotoxic activity in pancreatic cancer cell lines, inducing cell death via mitochondrial superoxide production and caspase activation.[5] The lipophilicity imparted by the cyclohexyl group can be crucial for crossing cellular membranes and reaching the intracellular sigma-2 receptor.

C. Inhibition of MCL-1

Phenylpyrazole derivatives containing a cyclohexylphenyl moiety have been discovered as selective inhibitors of Myeloid Cell Leukemia-1 (MCL-1), a key anti-apoptotic protein of the BCL-2 family.[7] Overexpression of MCL-1 is a common mechanism of resistance to chemotherapy. These compounds have been shown to induce mitochondrial apoptosis in a range of cancer cells and have demonstrated significant tumor volume reduction in a mouse leukemia xenograft model.[7]

Quantitative Data: Anticancer Activity of Cyclohexylphenyl Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Phenyl Cyclohexyl Carboxamides | SKBr3 (Breast) | Mid-nanomolar | Hsp90 C-terminal Inhibition | [4] |

| Phenyl Cyclohexyl Carboxamides | MCF-7 (Breast) | Mid-nanomolar | Hsp90 C-terminal Inhibition | [4] |

| PB28 Derivatives (Sigma-2 Agonists) | Panc02 (Pancreatic) | ~37 | Mitochondrial Superoxide Production | [5] |

| PB28 Derivatives (Sigma-2 Agonists) | BxPC3 (Pancreatic) | ~45 | Caspase Activation | [5] |

| Phenylpyrazole Derivatives | RS4;11 (Leukemia) | Not specified | MCL-1 Inhibition | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the cyclohexylphenyl derivatives and incubated for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualization: Proposed Mechanism of Hsp90 Inhibition

Caption: Inhibition of the Hsp90 chaperone cycle by cyclohexylphenyl derivatives.

III. Anti-inflammatory and Analgesic Activities

Cyclohexylphenyl derivatives have also been investigated for their potential as anti-inflammatory and analgesic agents. The structural similarity of some derivatives to known anti-inflammatory drugs suggests that they may interact with similar biological targets.

A. Anti-inflammatory Effects

Some cyclohexylphenyl derivatives have demonstrated significant anti-inflammatory activity. For example, α-(p-cyclohexylphenyl)-γ-valerolactone showed strong anti-inflammatory effects.[8] More recently, aryl-cyclohexanone derivatives have been shown to protect against lipopolysaccharide (LPS)-induced acute lung injury in a murine model.[9] These compounds reduced the migration of leukocytes, decreased myeloperoxidase activity, and lowered the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[9]

B. Analgesic Properties

In addition to their anti-inflammatory effects, certain cyclohexyl-N-acylhydrazone derivatives have exhibited notable analgesic activity in classical pharmacological models.[10] The replacement of a phenyl ring with a cyclohexyl group in some instances led to an improvement in both anti-inflammatory and analgesic activities.[10] Furthermore, new methyl and methoxy hydroxyl derivatives of phencyclidine, which contains a phenylcyclohexyl core, have been synthesized and shown to produce analgesic effects in the tail immersion test, a model of acute thermal pain.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test cyclohexylphenyl derivative or a reference anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally to the rats. A control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group compared to the control group.

Visualization: Key Inflammatory Mediators Targeted by Cyclohexylphenyl Derivatives

Caption: Inhibition of key inflammatory pathways by cyclohexylphenyl derivatives.

IV. Other Biological Activities

The versatility of the cyclohexylphenyl scaffold extends to other therapeutic areas as well.

A. Neuropeptide Y Y5-Receptor Antagonism

Substituted 2-cyclohexyl-4-phenyl-1H-imidazoles have been developed as potent and selective neuropeptide Y Y5-receptor antagonists.[12] Antagonizing this receptor is a potential therapeutic approach for the treatment of obesity, as it is involved in the stimulation of food intake.[12] The replacement of an aryl ring with a cyclohexyl ring in these compounds helped to reduce interactions with the hERG channel, a common off-target that can lead to cardiotoxicity.[12]

B. µ-Opioid Receptor (MOR) Antagonism

3-[3-(phenalkylamino)cyclohexyl]phenol analogs, designed as simplified versions of the morphinan scaffold, have been synthesized and evaluated for their µ-opioid receptor (MOR) antagonist activity.[13] These compounds have potential applications in the treatment of opioid addiction and overdose.

Conclusion

Cyclohexylphenyl derivatives represent a rich and diverse class of compounds with a wide array of biological activities. Their unique structural features provide a valuable platform for the design and development of new therapeutic agents for various diseases, including microbial infections, cancer, inflammation, and neurological disorders. The continued exploration of this chemical space, coupled with a deeper understanding of their mechanisms of action, holds significant promise for future drug discovery efforts.

References

-

Design, synthesis, and biological evaluation of substituted 2-cyclohexyl-4-phenyl-1H-imidazoles: potent and selective neuropeptide Y Y5-receptor antagonists. PubMed. [Link]

-

Cyclohexyl analogues of some antiinflammatory drugs. ResearchGate. [Link]

-

Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. PubMed. [Link]

-

Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. Sci-Hub. [Link]

-

3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. Wiley Online Library. [Link]

-

Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. MDPI. [Link]

-

Development of Phenyl Cyclohexylcarboxamides as a Novel Class of Hsp90 C-terminal Inhibitors. PubMed Central. [Link]

-

Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. DSpace Repository - Düzce Üniversitesi. [Link]

-

Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. PubMed Central. [Link]

-

Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Digital Commons@Becker. [Link]

-

Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

-

Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. PubMed. [Link]

-

Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. PubMed. [Link]

Sources

- 1. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sci-hub.box [sci-hub.box]

- 3. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives [acikerisim.duzce.edu.tr]

- 4. Development of Phenyl Cyclohexylcarboxamides as a Novel Class of Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of substituted 2-cyclohexyl-4-phenyl-1H-imidazoles: potent and selective neuropeptide Y Y5-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

Methodological & Application

Application Note: A Robust GC-MS Protocol for the Identification of Reaction Products of 1-(4-Cyclohexylphenyl)propan-1-one

Abstract

This application note presents a comprehensive and robust protocol for the identification of reaction products originating from 1-(4-Cyclohexylphenyl)propan-1-one. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds within a reaction mixture.[1] This guide provides a step-by-step methodology, from sample preparation to data analysis, designed for researchers, scientists, and professionals in drug development. The protocol emphasizes the rationale behind experimental choices to ensure reliable and reproducible results.

Introduction: The Analytical Challenge

The analysis of chemical reaction outcomes is fundamental to synthetic chemistry and drug development. Identifying the products, by-products, and unreacted starting materials provides crucial insights into reaction efficiency, pathways, and potential impurities. The target of this protocol, 1-(4-Cyclohexylphenyl)propan-1-one, is an aromatic ketone. Its reactions can yield a variety of products through modifications of the propyl chain, the phenyl ring, or the cyclohexyl group. The challenge lies in unequivocally identifying these structurally similar compounds within a complex mixture. GC-MS is the ideal technique for this purpose, offering high-resolution separation via gas chromatography and definitive structural elucidation through mass spectrometry.[2]

Pre-Analysis Considerations & System Suitability

Before analyzing any experimental sample, it is critical to ensure the analytical system is performing optimally and that the sample is suitable for injection.

Reagent and Solvent Purity

All solvents used for sample dilution, such as dichloromethane or hexane, should be of high purity (e.g., HPLC or GC grade) to avoid introducing extraneous peaks into the chromatogram.[1] It is advisable to run a solvent blank before sample analysis to confirm the absence of contaminants.

System Suitability Test (SST)

An SST must be performed to verify that the GC-MS system is suitable for the intended analysis. This typically involves injecting a known standard, such as the starting material, 1-(4-Cyclohexylphenyl)propan-1-one, to check for:

-

Peak Shape: The chromatographic peak should be symmetrical (tailing factor between 0.9 and 1.5).

-

Retention Time Stability: The retention time should be consistent with previous injections.

-

Mass Spectral Integrity: The acquired mass spectrum should match the reference spectrum for the standard.

Sample Preparation Protocol

The goal of sample preparation is to create a clean, homogenous solution that is compatible with the GC-MS system.[3] Reaction mixtures often contain non-volatile components, such as salts or catalysts, that must be removed.

Materials

-

Reaction mixture

-

High-purity volatile organic solvent (e.g., Dichloromethane, Hexane, Ethyl Acetate)[1][3]

-

Anhydrous sodium sulfate (for drying)

-

0.22 µm syringe filters

-

2 mL GC autosampler vials with inserts

Step-by-Step Protocol

-

Quenching the Reaction: If the reaction is ongoing, it must be stopped. This is typically achieved by adding a quenching agent (e.g., water or a saturated bicarbonate solution) and moving the sample to an ice bath.

-

Liquid-Liquid Extraction (LLE): This step separates the organic products from the aqueous phase and inorganic salts.

-

Transfer a known aliquot of the reaction mixture to a separatory funnel.

-

Add an equal volume of a suitable organic solvent (e.g., dichloromethane).

-

Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Collect the organic layer. Repeat the extraction on the aqueous layer two more times to ensure complete recovery of the products.

-

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water. Water is not compatible with most GC-MS systems.[3]

-

Filtration and Dilution:

-

Filter the dried organic solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Dilute the sample to a final concentration of approximately 10-100 µg/mL.[3] A typical starting dilution would be 1:100. The goal is to achieve an on-column concentration of around 10 ng for a 1 µL injection.[3]

-

-

Transfer: Transfer the final diluted sample to a 2 mL glass autosampler vial for analysis.

GC-MS Method Development and Parameters

The choice of GC-MS parameters is critical for achieving good separation and identification of the reaction products. The following table provides a robust starting point for the analysis of 1-(4-Cyclohexylphenyl)propan-1-one and its derivatives.

Recommended GC-MS Parameters

| Parameter | Value/Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Standard, reliable gas chromatograph. |

| MS System | Agilent 5977B MSD or equivalent | Standard single quadrupole mass spectrometer. |